Cas no 878-00-2 (4-Acetoxybenzaldehdye)

4-Acetoxybenzaldehdye structure
4-Acetoxybenzaldehdye structure
4-Acetoxybenzaldehdye
878-00-2
C9H8O3
164.158022880554
MFCD00003384
40175
70144

4-Acetoxybenzaldehdye Properties

Names and Identifiers

    • 4-Acetoxybenzaldehyde
    • 4-Formylphenyl acetate
    • (4-formylphenyl) acetate
    • Acetic Acid 4-Formylphenyl Ester
    • p-Acetoxybenzaldehyde
    • 4-Acetoxy benzaldehyde
    • Benzaldehyde, 4-(acetyloxy)-
    • p-Hydroxybenzaldehyde acetate
    • 4-acetyloxybenzaldehyde
    • Benzaldehyde, p-hydroxy-, acetate
    • SEVSMVUOKAMPDO-UHFFFAOYSA-N
    • Benzaldehyde,4-(acetyloxy)-
    • Benzaldehyde, acetate
    • p-acetoxy benzaldehyde
    • 4-formylphenol acetate
    • para-acetoxybenzaldehyde
    • 4-Formylphenyl acetate #
    • 4-(Acetyloxy)benzaldehyde (ACI)
    • Benzaldehyde, p-hydroxy-, acetate (6CI, 7CI, 8CI)
    • NSC 40537
    • ALBB-001396
    • 4-(acetyloxy)-benzaldehyd
    • MFCD00003384
    • AI3-31884
    • NSC-40537
    • XS4J9N72WD
    • SY042565
    • Z57887890
    • AC-27845
    • EINECS 212-898-3
    • P-FORMYLPHENYL ACETATE
    • 4-Acetoxybenzaldehdye
    • DB-057023
    • CS-0130379
    • W-104005
    • CHEBI:86559
    • SCHEMBL203500
    • 878-00-2
    • NSC40537
    • Q27159245
    • DTXSID4061250
    • AKOS000414153
    • bmse010134
    • UNII-XS4J9N72WD
    • NS00039223
    • EN300-133569
    • STK501642
    • 4-Acetoxybenzaldehyde, 98%
    • STR05110
    • +Expand
    • MFCD00003384
    • SEVSMVUOKAMPDO-UHFFFAOYSA-N
    • 1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
    • O=CC1C=CC(OC(C)=O)=CC=1
    • 1101359

Computed Properties

  • 164.04700
  • 0
  • 3
  • 3
  • 164.047344113g/mol
  • 12
  • 169
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.6
  • nothing
  • 0
  • 43.4

Experimental Properties

  • 1.42440
  • 43.37000
  • n20/D 1.538(lit.)
  • 265°C(lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Not determined
  • Not determined
  • Air Sensitive
  • 1.168 g/mL at 25 °C(lit.)

4-Acetoxybenzaldehdye Security Information

4-Acetoxybenzaldehdye Customs Data

  • 2915390090
  • China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-Acetoxybenzaldehdye Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003L33-1g
4-Formylphenyl acetate
878-00-2 95%
1g
$28.00 2024-04-20
A2B Chem LLC
AB66495-1g
4-Acetoxybenzaldehyde
878-00-2 98%
1g
$10.00 2024-04-19
Aaron
AR003LBF-1g
4-Formylphenyl acetate
878-00-2 98%
1g
$4.00
abcr
AB146927-25 g
4-Acetoxybenzaldehyde, 98%; .
878-00-2 98%
25g
€98.40 2023-06-23
Apollo Scientific
OR1313-5g
4-Acetoxybenzaldehyde
878-00-2 98%
5g
£40.00 2023-09-01
Enamine
EN300-133569-0.05g
4-formylphenyl acetate
878-00-2 95%
0.05g
$19.0
eNovation Chemicals LLC
D757860-100g
4-Formylphenyl acetate
878-00-2 98.0%
100g
$355 2022-05-25
Fluorochem
002485-1g
4-Acetoxybenzaldehyde
878-00-2 98%
1g
£10.00 2022-03-01
Oakwood
002485-1g
4-Acetoxybenzaldehyde
878-00-2 98%
1g
$10.00 2024-07-19
TRC
A192388-50mg
4-Acetoxybenzaldehdye
878-00-2
50mg
$ 58.00 2023-09-09

4-Acetoxybenzaldehdye Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Pyridine ;  rt; 16 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols: Evidence for a Radical-Chain Pathway
Kraszewski, Karol; et al, Chemistry - A European Journal, 2020, 26(50), 11584-11592

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Pyridine ;  rt; 16 h, rt
1.2 Reagents: Isopropyltriphenylphosphonium bromide Solvents: 4-(4-Penten-1-yl)phenol ;  rt
Reference
Mechanism of iodine(III)-promoted oxidative dearomatizing hydroxylation of phenols: evidence for radical-chain pathway
Kraszewski, Karol; et al, ChemRxiv, 2020, 1, 1-10

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Alumina
Reference
Ac2O-Py/basic alumina as a versatile reagent for acetylations in solvent-free conditions under microwave irradiation
Paul, Satya; et al, Tetrahedron Letters, 2002, 43(23), 4261-4265

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 h, rt
Reference
Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C-F Bonds as Enabled by Hydrogen Bonding
Champagne, Pier Alexandre; et al, Angewandte Chemie, 2014, 53(50), 13835-13839

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Formulating a new basis for the treatment against botulinum neurotoxin intoxication: 3,4-Diaminopyridine prodrug design and characterization
Zakhari, Joseph S.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(21), 6203-6209

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
Reference
Scope and limitations of the Heck-Matsuda-coupling of phenol diazonium salts and styrenes: a protecting-group economic synthesis of phenolic stilbenes
Schmidt, Bernd; et al, Organic & Biomolecular Chemistry, 2013, 11(22), 3674-3691

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria ,  Iron oxide (Fe3O4) ,  Iron ,  Silver Solvents: Acetonitrile ;  6 h, 80 °C
Reference
Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes
Ghosh, Topi; et al, ChemistrySelect, 2020, 5(31), 9601-9606

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sudan Red 7B ,  Oxygen ,  Ozone Solvents: Acetone ,  Water ;  0 °C
Reference
Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones
Schiaffo, Charles E.; et al, Journal of Organic Chemistry, 2008, 73(12), 4688-4690

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
Reference
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Tetrahydrofuran ;  1 min, rt
1.2 30 min, rt
1.3 Reagents: Water ;  10 min, rt
Reference
Facile esterification of alcohols with 2-acyl-4,5-dichloropyridazin-3(2h)-ones under Friedel-Crafts conditions
Kim, Bo Ram; et al, Synlett, 2014, 25(13), 1909-1915

Synthetic Circuit 11

Reaction Conditions
1.1 5 min, rt → 100 °C
Reference
Rapid and ecofriendly esterification of alcohols with 2-acylpyridazinones
Kim, Bo Ram; et al, Bulletin of the Korean Chemical Society, 2013, 34(11), 3410-3414

Synthetic Circuit 12

Reaction Conditions
1.1 rt; 5 min, 150 °C; cooled
Reference
Catalyst-free esterification of alcohols using 2-acyl-4,5-dichloropyridazinones under microwave conditions
Kim, Bo Ram; et al, Tetrahedron, 2013, 69(15), 3234-3237

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Bismuth nitrate Solvents: Benzene
1.2 Reagents: Water
Reference
A catalytic deprotection of S,S- S,O- and O,O-acetals using Bi(NO3)3.5 H2O under air
Komatsu, Naoki; et al, Advanced Synthesis & Catalysis, 2001, 343(5), 473-480

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  12 min, rt
Reference
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Iodosylbenzene Solvents: Dichloromethane ;  45 min, rt
Reference
PhIO-Mediated oxidative dethioacetalization/dethioketalization under waterfree conditions
Yu, Zhenyang; et al, ARKIVOC (Gainesville, 2021, (7), 48-65

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: N,N′-1,2-Ethanediylbis[N-bromo-4-methylbenzenesulfonamide] Catalysts: Water ;  1.5 min, rt
Reference
Solid-state conversion of 1,1-diacetates with N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) to aldehydes
Ghorbani-Vaghei, Ramin; et al, Mendeleev Communications, 2006, (1), 55-56

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Dichloromethane
Reference
Deprotection of benzaldehyde diacetates by ceric ammonium nitrate coated on silica
Cotelle, Philippe; et al, Tetrahedron Letters, 1992, 33(27), 3855-8

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Alumina
Reference
Alumina-mediated deacetylation of benzaldehyde diacetates. A simple deprotection method
Varma, Rajender S.; et al, Tetrahedron Letters, 1993, 34(20), 3207-10

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  5 min, rt
Reference
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
Reference
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Cerium trichloride Solvents: Acetonitrile
Reference
CeCl3·7H2O-Promoted highly chemoselective hydrolysis of 1,3-oxathio- and dithioacetals
Yadav, J. S.; et al, Tetrahedron Letters, 2002, 43(26), 4679-4681

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Bismuth nitrate Solvents: Benzene
1.2 Reagents: Water
Reference
A catalytic deprotection of S,S- S,O- and O,O-acetals using Bi(NO3)3.5 H2O under air
Komatsu, Naoki; et al, Advanced Synthesis & Catalysis, 2001, 343(5), 473-480

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
Reference
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

Synthetic Circuit 24

Reaction Conditions
Reference
Deprotection of S,S-acetals
Firouzabadi, H.; et al, Science of Synthesis, 2007, 30, 505-586

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,2′-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt ,  Laccase
Reference
A mild, simple and general procedure for the oxidation of benzyl alcohols to benzaldehydes
Rosenau, T.; et al, Synthetic Communications, 1996, 26(2), 315-20

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Water Solvents: Acetonitrile ,  Dichloromethane ;  2 h, rt
Reference
A convenient protocol for the oxidation of benzyl and secondary alcohols to carbonyl compounds by trichoroisocyanuric acid
Dos Santos, Carlos Vinicius P.; et al, Letters in Organic Chemistry, 2021, 18(11), 854-861

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
Reference
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ,  Poly(4-vinylpyridine) Solvents: Dichloromethane ;  5 h, reflux; reflux → rt
Reference
Polymer (PVP) supported ferric chloride as a heterogeneous catalyst for selective deprotection of aldoximes and hydrazone
Chari, M. Adharvana; et al, Trends in Applied Sciences Research, 2007, 2(1), 80-84

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Fluoropyridine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Tf2O-TMDS combination for the direct reductive transformation of secondary amides to aldimines, aldehydes, and/or amines
Lang, Qi-Wei; et al, Science China: Chemistry, 2016, 59(12), 1638-1644

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Catalysts: Palladium diacetate Solvents: Toluene ;  3 h, 80 °C
Reference
A Magnetically Recyclable Palladium-Catalyzed Formylation of Aryl Iodides with Formic Acid as CO Source: A Practical Access to Aromatic Aldehydes
You, Shengyong; et al, Synthesis, 2021, 53(11), 1962-1970

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  50 °C; 12 h, 50 °C
Reference
Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water
Krishnaveni, N. Srilakshmi; et al, Journal of Organic Chemistry, 2003, 68(5), 2018-2019

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Triethylamine ,  Pinacolborane ,  Pyridinium, 4-(1-piperidinyl)-1-[(trifluoromethyl)sulfonyl]-, 1,1,1-trifluoromet… Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Water ;  rt
Reference
Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane
Chen, Du; et al, Angewandte Chemie, 2023, 62(2),

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 12 h, rt
Reference
Synthesis, characterization, and antifungal evaluation of thiolactomycin derivatives
Lv, Pei; et al, Engineering (Beijing, 2020, 6(5), 560-568

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Ammonium bromide Catalysts: Perchloric acid ,  Ammonium molybdate ((NH4)6Mo7O24) tetrahydrate Solvents: Dichloromethane ,  Water
Reference
Oxidative cleavage of diethyldithioacetals by ammonium bromide promoted by (NH4)6Mo7O24.4H2O-H2O2: a useful synthetic protocol for regeneration of carbonyl compounds
Khan, Abu T.; et al, Indian Journal of Chemistry, 2001, (11), 1039-1042

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
Reference
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

Synthetic Circuit 37

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  BINAP Solvents: Mesitylene ,  Water ;  170 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene ;  64 h, 80 °C
Reference
Hydroformylation of olefins and reductive carbonylation of aryl halides with syngas formed ex situ from dehydrogenative decarbonylation of hexane-1,6-diol
Christensen, Stig Holden; et al, Organic & Biomolecular Chemistry, 2015, 13(3), 938-945

Synthetic Circuit 38

Reaction Conditions
Reference
Catalytic oxidation of alkylphenols to hydroxybenzoic acids
, Japan, , ,

Synthetic Circuit 39

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Cyclohexane
Reference
Acetylation of phenols in organic solvent catalyzed by a lipase from Chromobacterium viscosum
Nicolosi, Giovanni; et al, Tetrahedron, 1992, 48(12), 2477-82

4-Acetoxybenzaldehdye Raw materials

4-Acetoxybenzaldehdye Preparation Products

4-Acetoxybenzaldehdye Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:878-00-2)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:878-00-2)
JI ZHI SHI JI
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:878-00-2)
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4-Acetoxybenzaldehdye Related Literature

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